molecular formula C11H11NOS2 B8405407 2-Benzylsulfanyl-5-hydroxymethyl-thiazole

2-Benzylsulfanyl-5-hydroxymethyl-thiazole

Cat. No.: B8405407
M. Wt: 237.3 g/mol
InChI Key: YTJFRJWGUISRIG-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-hydroxymethyl-thiazole is a useful research compound. Its molecular formula is C11H11NOS2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

(2-benzylsulfanyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C11H11NOS2/c13-7-10-6-12-11(15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2

InChI Key

YTJFRJWGUISRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(S2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.2 ml of concentrated hydrochloric acid is added to 3.0 g of 2-benzylsulfanyl-5-hydroxymethyl-4,5-dihydrothiazol-4-ol in 25 ml of ethanol. The mixture is stirred at 50° C. for 12 hours, the solvent is removed in vacuo, and the residue is chromatographed on silica gel (ether:hexane; 1:1). The title compound is obtained in the form of a yellow oil (compound 3.1).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.2 ml of concentrated hydrochloric acid is added to 3.0 g of 2-benzylsulfanyl-5-hydroxy-methyl-4,5-dihydrothiazol-4-ol in 25 ml of ethanol. The mixture is stirred at 50° C. for 12 hours, the solvent is removed in vacuo, and the residue is chromatographed on silica gel (etherhexane; 1:1). The title compound is obtained in the form of a yellow oil (compound 3.1).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
2-benzylsulfanyl-5-hydroxy-methyl-4,5-dihydrothiazol-4-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

325 mg of 2-benzylsulfanyl-thiazole-5-carbaldehyde in 35 ml of ethyl acetate are hydrogenated with 14 mg of FeCl2×4H2O and 175 mg of platinum oxide under normal pressure for 64 hours at room temperature under a hydrogen atmosphere. The reaction mixture is filtered off and extracted with water. The organic phase is dried over sodium sulfate and concentrated in vacua. The title compound is obtained in the form of an oil (compound 3.1).
Name
2-benzylsulfanyl-thiazole-5-carbaldehyde
Quantity
325 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One

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